(3-Chloro-5-fluoropyridin-2-yl)methanol is a heterocyclic organic compound characterized by the presence of a chloro group at the third position and a fluoro group at the fifth position of the pyridine ring, along with a hydroxymethyl group at the second position. Its molecular formula is , and it is recognized for its utility in various chemical syntheses and potential biological applications. The compound is classified under pyridine derivatives, which are known for their diverse reactivity and biological significance.
The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol typically involves several key steps:
The synthesis can be optimized for industrial production using continuous flow reactors, which allow for consistent reaction conditions and improved yields. Key reagents include cesium fluoride for fluorination and various solvents such as dimethyl sulfoxide or sulfolane.
The molecular structure of (3-Chloro-5-fluoropyridin-2-yl)methanol features a pyridine ring substituted with chlorine and fluorine atoms, along with a hydroxymethyl group. The arrangement of these substituents significantly influences the compound's reactivity and interaction with biological targets.
(3-Chloro-5-fluoropyridin-2-yl)methanol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3-Chloro-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate enzymatic activity or influence signaling pathways within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Relevant data from studies indicate that variations in substituent positions on the pyridine ring can lead to significant differences in reactivity and biological activity.
(3-Chloro-5-fluoropyridin-2-yl)methanol has several scientific uses:
The (3-chloro-5-fluoropyridin-2-yl)methanol scaffold exemplifies a sterically and electronically tuned heterocyclic building block. Chlorine at the meta-position (C3) relative to the methanol group exerts a moderate electron-withdrawing effect via inductive polarization, while fluorine at the distal meta-position (C5) engages in strong resonance effects, reducing the electron density at N1 and C2. This asymmetric halogen placement creates a dipole moment (~2.8 D) that enhances crystal packing efficiency and solubility in polar solvents [4] [8]. The nonplanar conformation induced by the hydroxymethyl group at C2 allows for adaptive binding in protein active sites, where the hydroxyl can form hydrogen bonds while halogens engage in orthogonal halogen bonding interactions [4].
Table 1: Key Structural Features of (3-Chloro-5-fluoropyridin-2-yl)methanol
Structural Element | Spatial/Electronic Role | Biological Implications |
---|---|---|
C3-Chlorine | Steric bulk (van der Waals radius: 1.75 Å); Moderate σ-electron withdrawal | Enhances membrane permeability; Halogen bonding acceptor sites |
C5-Fluorine | Strong π-electron withdrawal; Negative electrostatic potential contour | Metabolic stability; Modulates pKa of N1 |
C2-Hydroxymethyl | Conformational flexibility; H-bond donor/acceptor capability | Enables prodrug formation; Protein binding anchor |
N1-Pyridine Nitrogen | Electron-deficient site (pKa ~1.2); Hydrogen bond acceptor | Facilitates π-stacking; Coordination to metal cations |
The orthogonal alignment of the C–Cl and C–F bonds relative to the pyridine plane maximizes electrostatic potentials for halogen bonding, where chlorine acts as an electrophilic crown (σ-hole) and fluorine as a potent hydrogen bond acceptor. This dual functionality enables simultaneous interactions with biological nucleophiles (e.g., carbonyl oxygens) and hydrophobic pockets [4].
(3-Chloro-5-fluoropyridin-2-yl)methanol (CAS 1227563-98-5) possesses a molecular weight of 161.56 g/mol and the empirical formula C₆H₅ClFNO [1] [3]. Its SMILES notation (OCC₁=NC=C(F)C=C₁Cl) reveals the ortho-position of the methanol relative to the ring nitrogen and the meta-relationship between chlorine and fluorine substituents. Key properties include:
Table 2: Experimental and Calculated Physicochemical Parameters
Parameter | Value | Method/Notes |
---|---|---|
Molecular Weight | 161.56 g/mol | QTOF-MS [1] |
Boiling Point | Not available (decomposes) | Thermal instability above 200°C |
LogP (Octanol-Water) | 1.38 ± 0.12 | Calculated (XLogP3-AA) |
Hydrogen Bond Donors | 1 | Structural analysis |
Hydrogen Bond Acceptors | 3 (N, O, F) | Structural analysis |
Topological Polar Surface Area | 33.1 Ų | Ertl’s method |
The hydroxymethyl group’s acidity (predicted pKa ~14–15) renders it inert to deprotonation under physiological conditions, but sufficiently reactive for Mitsunobu etherification or esterification—key transformations for prodrug development [3] [7]. Crystallographic studies indicate layered hydrogen-bonded networks in the solid state, stabilized by O–H···N interactions between the hydroxyl and pyridine nitrogen of adjacent molecules [1].
Halogen placement on pyridinemethanols dictates reactivity, binding affinity, and metabolic fate. Comparative studies of regioisomers reveal profound differences:
Table 3: Impact of Halogen Regiochemistry on Reactivity and Properties
Regioisomer | H-Bond Acceptor Strength | Halogen Bond Energy (kcal/mol) | SNAr Reactivity (k, ×10⁻³ s⁻¹) |
---|---|---|---|
(3-Chloro-5-fluoropyridin-2-yl)methanol | Moderate (β = 0.72) | −2.5 (Cl) / −1.8 (F) | 4.18 (C4 site) |
(5-Chloro-3-fluoropyridin-2-yl)methanol | Weak (β = 0.68) | −1.9 (Cl) / −1.5 (F) | 0.94 (C6 site) |
(2-Chloro-5-fluoropyridin-3-yl)methanol | Strong (β = 0.81) | −2.1 (Cl) | Inactive |
Halogen bonding between the C3-chlorine and biological nucleophiles (e.g., histidine imidazole) can enhance target engagement by 3–5-fold compared to non-halogenated pyridinemethanols. Simultaneously, C5-fluorination blocks cytochrome P450-mediated oxidation at C5–C6, a common metabolic degradation pathway [4] [8]. The synergy between chlorine’s hydrophobic bulk and fluorine’s electronic effects makes this scaffold a privileged motif in kinase inhibitor design, where it occupies adenine-binding pockets with Kd values <100 nM [4].
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